molecular formula C11H7BrOS B13874845 3-(3-Bromophenyl)thiophene-2-carbaldehyde

3-(3-Bromophenyl)thiophene-2-carbaldehyde

Cat. No.: B13874845
M. Wt: 267.14 g/mol
InChI Key: OEYZTDHDEOORBP-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a bromophenyl group attached to the thiophene ring, along with an aldehyde functional group at the 2-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . In this case, 3-bromothiophene-2-carbaldehyde can be synthesized by coupling 3-bromothiophene with an appropriate arylboronic acid under mild conditions .

Another method involves the bromination of thiophene-2-carbaldehyde using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is favored due to its high yield and functional group tolerance . The reaction conditions are optimized to ensure efficient production, including the use of appropriate catalysts, solvents, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-Bromophenyl)thiophene-2-carboxylic acid.

    Reduction: 3-(3-Bromophenyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromophenyl and aldehyde groups allows for specific interactions with biological macromolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromothiophene-2-carboxaldehyde: Similar structure but lacks the phenyl group.

    3-(4-Bromophenyl)thiophene-2-carbaldehyde: Similar structure with the bromine atom at the 4-position of the phenyl group.

    2-(3-Bromophenyl)thiophene-3-carbaldehyde: Similar structure with the aldehyde group at the 3-position of the thiophene ring.

Uniqueness

3-(3-Bromophenyl)thiophene-2-carbaldehyde is unique due to the specific positioning of the bromophenyl and aldehyde groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C11H7BrOS

Molecular Weight

267.14 g/mol

IUPAC Name

3-(3-bromophenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H7BrOS/c12-9-3-1-2-8(6-9)10-4-5-14-11(10)7-13/h1-7H

InChI Key

OEYZTDHDEOORBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(SC=C2)C=O

Origin of Product

United States

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